![molecular formula C22H30N2O4 B5104137 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5104137.png)
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that features a bicyclic structure combined with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine typically involves multiple steps. One common approach is the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines and formaldehyde . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with unique mechanical properties
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-methanol: Shares the bicyclic structure but lacks the piperazine ring.
5-Norbornene-2-acetic acid: Similar bicyclic core but different functional groups.
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-ethoxyethanamine: Similar bicyclic structure with different substituents
Uniqueness
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine is unique due to its combination of a bicyclic structure with a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.C2H2O4/c1-16-3-2-4-18(11-16)14-21-7-9-22(10-8-21)15-20-13-17-5-6-19(20)12-17;3-1(4)2(5)6/h2-6,11,17,19-20H,7-10,12-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZDXSLCIZBFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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